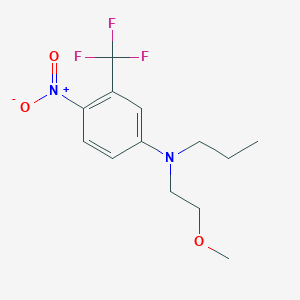
Benzenamine, N-(2-methoxyethyl)-4-nitro-N-propyl-3-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, N-(2-methoxyethyl)-4-nitro-N-propyl-3-(trifluoromethyl)- is a complex organic compound with a unique structure that includes a benzenamine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-(2-methoxyethyl)-4-nitro-N-propyl-3-(trifluoromethyl)- typically involves multiple steps. One common method involves the reaction of 2-fluoro-5-nitrobenzotrifluoride with N-(2-methoxyethyl)methylamine in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dimethylformamide (DMF) at ambient temperature. The reaction mixture is then extracted with ethyl acetate, washed with brine, and dried over sodium sulfate. The final product is purified by column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N-(2-methoxyethyl)-4-nitro-N-propyl-3-(trifluoromethyl)- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups in place of the trifluoromethyl group.
Scientific Research Applications
Benzenamine, N-(2-methoxyethyl)-4-nitro-N-propyl-3-(trifluoromethyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzenamine, N-(2-methoxyethyl)-4-nitro-N-propyl-3-(trifluoromethyl)- involves its interaction with molecular targets such as enzymes or receptors. The nitro group and trifluoromethyl group can influence the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, N-(2-methoxyethyl)-N-methyl-4-nitro-2-(trifluoromethyl)-: Similar structure but with a methyl group instead of a propyl group.
Benzenamine, N-(2-methoxyethyl)-4-methyl-: Lacks the nitro and trifluoromethyl groups.
Uniqueness
Benzenamine, N-(2-methoxyethyl)-4-nitro-N-propyl-3-(trifluoromethyl)- is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the nitro group can participate in various redox reactions, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
821776-88-9 |
|---|---|
Molecular Formula |
C13H17F3N2O3 |
Molecular Weight |
306.28 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-4-nitro-N-propyl-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C13H17F3N2O3/c1-3-6-17(7-8-21-2)10-4-5-12(18(19)20)11(9-10)13(14,15)16/h4-5,9H,3,6-8H2,1-2H3 |
InChI Key |
FNOQBWKHLPHCMP-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCOC)C1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















